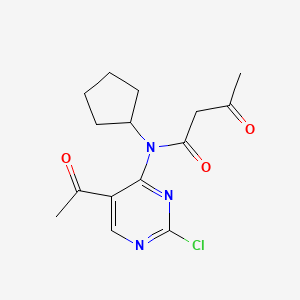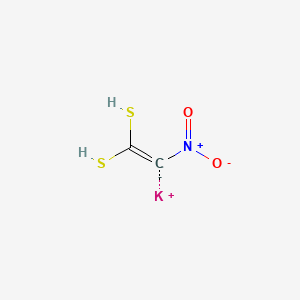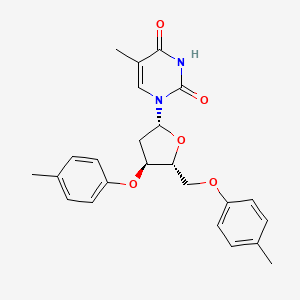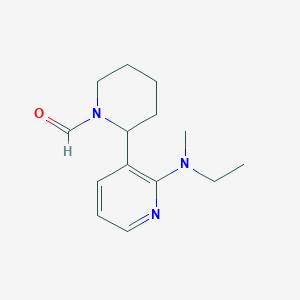
TCO-PEG2-Sulfo-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TCO-PEG2-Sulfo-NHS ester: is a compound that combines a trans-cyclooctene (TCO) moiety, a polyethylene glycol (PEG) spacer, and a sulfo-N-hydroxysuccinimide (NHS) ester. This compound is primarily used as a linker in bio-conjugation and click chemistry applications. The sulfo-NHS ester group allows for efficient conjugation to primary amines, while the TCO moiety enables bio-orthogonal reactions with tetrazine-containing molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG2-Sulfo-NHS ester typically involves the following steps:
PEGylation: The PEG spacer is introduced to enhance water solubility and reduce steric hindrance.
TCO Introduction: The TCO moiety is attached to one end of the PEG chain.
Sulfo-NHS Ester Formation: The sulfo-NHS ester group is introduced to the other end of the PEG chain.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Batch Processing: Large quantities of reactants are processed in batches to produce the compound.
Purification: The product is purified using techniques such as chromatography to remove impurities.
Quality Control: Analytical methods like NMR and mass spectrometry are used to confirm the structure and purity of the compound
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The sulfo-NHS ester group reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The TCO moiety undergoes inverse electron demand Diels-Alder reactions with tetrazine-containing molecules.
Common Reagents and Conditions:
Primary Amines: Used for conjugation with the sulfo-NHS ester group.
Tetrazine Derivatives: Used for bio-orthogonal reactions with the TCO moiety.
Solvents: Aqueous buffers and organic solvents like DMSO are commonly used.
Major Products:
Amide Bonds: Formed from the reaction of sulfo-NHS ester with primary amines.
Bio-Conjugates: Formed from the reaction of TCO with tetrazine-containing molecules
Applications De Recherche Scientifique
Chemistry:
Bio-Conjugation: TCO-PEG2-Sulfo-NHS ester is used to label proteins, antibodies, and other biomolecules.
Click Chemistry: Facilitates the rapid and specific conjugation of biomolecules.
Biology:
Cell Imaging: Used in fluorescent labeling for cell imaging studies.
Protein-Protein Interaction Studies: Helps in studying interactions between proteins.
Medicine:
Drug Delivery: Used in the development of targeted drug delivery systems.
Therapeutics: Plays a role in the synthesis of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
Industry:
Diagnostics: Used in the development of diagnostic assays and biosensors.
Biotechnology: Applied in the production of bioconjugates for various biotechnological applications
Mécanisme D'action
Mechanism:
Sulfo-NHS Ester: Reacts with primary amines to form stable amide bonds, enabling the conjugation of biomolecules.
TCO Moiety: Undergoes inverse electron demand Diels-Alder reactions with tetrazine-containing molecules, facilitating bio-orthogonal conjugation.
Molecular Targets and Pathways:
Primary Amines: Targets primary amine groups on proteins and other biomolecules.
Tetrazine-Containing Molecules: Engages in bio-orthogonal reactions with tetrazine derivatives
Comparaison Avec Des Composés Similaires
TCO-PEG2-TCO: Contains two TCO moieties for dual conjugation.
TCO-NHS Ester: Lacks the PEG spacer, leading to reduced solubility.
TCO-PEG6-Amine: Contains an amine group instead of a sulfo-NHS ester.
Uniqueness:
Water Solubility: The PEG spacer enhances water solubility.
Versatility: Combines both sulfo-NHS ester and TCO moieties for diverse applications.
Efficiency: Facilitates rapid and specific bio-conjugation reactions
Propriétés
Formule moléculaire |
C28H49N5O12S |
|---|---|
Poids moléculaire |
679.8 g/mol |
Nom IUPAC |
1-[3-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid;1-[3-(dimethylamino)propyl]-3-ethylurea |
InChI |
InChI=1S/C20H30N2O11S.C8H19N3O/c23-17-14-16(34(27,28)29)19(25)22(17)33-18(24)8-10-30-12-13-31-11-9-21-20(26)32-15-6-4-2-1-3-5-7-15;1-4-9-8(12)10-6-5-7-11(2)3/h1-2,15-16H,3-14H2,(H,21,26)(H,27,28,29);4-7H2,1-3H3,(H2,9,10,12)/b2-1-; |
Clé InChI |
YNSGTSDZEFXCER-ODZAUARKSA-N |
SMILES isomérique |
CCNC(=O)NCCCN(C)C.C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O |
SMILES canonique |
CCNC(=O)NCCCN(C)C.C1CC=CCCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11826253.png)








![1-[(1S,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11826285.png)
![(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B11826302.png)
![1-{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11826312.png)


